Bms-212,bms212,bms 212

Description

The development of targeted radiopharmaceuticals represents a sophisticated approach to cancer therapy, aiming to maximize damage to malignant tissues while minimizing harm to healthy cells. frontiersin.orgnih.gov This is achieved by conjugating a radioactive isotope to a targeting molecule, such as a monoclonal antibody or a small molecule, that has a high affinity for a specific marker on the surface of cancer cells. frontiersin.org

The selection of the targeting vector is the first crucial step in the design of a theranostic radiopharmaceutical. thno.org These vectors can range from large monoclonal antibodies to smaller peptides and small-molecule inhibitors, each with distinct pharmacokinetic properties. frontiersin.org The radionuclide is chosen based on its emission properties, with alpha-emitters gaining favor due to their high energy and short path length. thno.org

Recent years have seen significant progress in this field, with several targeted radiopharmaceuticals receiving FDA approval and a substantial number of candidates in clinical development. rsc.orgzs.com This progress has been driven by a deeper understanding of cancer biology, allowing for the identification of more specific tumor targets. thno.org

The therapeutic use of radiation dates back to the early 20th century with the discovery of radium. nih.gov However, the application of alpha-particle emitters in a targeted manner is a more recent development. Alpha particles are helium nuclei and are characterized by their high linear energy transfer (LET) and short range in tissue (typically less than 100 micrometers). nih.govtaylorandfrancis.com This means they deposit a large amount of energy in a very small area, making them highly effective at killing cancer cells while sparing surrounding healthy tissue. nih.govtaylorandfrancis.com

The first use of an alpha-emitter in human clinical trials was in 1997, with Bismuth-213 (²¹³Bi) labeled to an anti-leukemia antibody. nih.gov Preclinical studies have since explored a variety of alpha-emitters, including Actinium-225 (²²⁵Ac), Astatine-211 (²¹¹At), and Lead-212 (²¹²Pb). nih.gov These studies have been instrumental in demonstrating the potential of targeted alpha therapy to treat various cancers, including those that are resistant to other forms of treatment. tmc.edu

Lead-212 (²¹²Pb) has emerged as a particularly promising radionuclide for targeted alpha therapy. nih.gov One of the key advantages of ²¹²Pb is its decay cascade. It decays with a half-life of 10.6 hours to Bismuth-212 (B1232854) (²¹²Bi), which in turn emits a high-energy alpha particle. nih.govacs.org This in-situ generation of the alpha-emitter at the tumor site enhances the therapeutic effect. biorxiv.org

The 10.6-hour half-life of ²¹²Pb is considered ideal for targeted therapies using antibodies, as it is long enough to allow for the localization of the radiopharmaceutical at the tumor site but short enough to minimize systemic exposure. nih.govsnmjournals.org Furthermore, the availability of ²¹²Pb from generator systems makes it a viable option for clinical use. nih.govnih.gov

Research in advanced disease models has focused on the potential of ²¹²Pb-based agents to treat metastatic and micro-metastatic disease. The high potency and short range of the alpha particles emitted from the ²¹²Pb decay chain are particularly well-suited for eradicating small tumor cell clusters and individual cancer cells that may have spread throughout the body. nih.govbiorxiv.org

A prime example of a ²¹²Pb-based chemical entity is ²¹²Pb-TCMC-trastuzumab . This radioimmunoconjugate combines the alpha-emitting potential of ²¹²Pb with the tumor-targeting capabilities of the monoclonal antibody trastuzumab, which is directed against the HER2 receptor commonly overexpressed in certain cancers. clinicaltrials.govsnmjournals.org Preclinical and early clinical studies of this compound have demonstrated its potential for treating HER2-expressing malignancies. nih.govsnmjournals.org

Research Findings on ²¹²Pb-TCMC-trastuzumab

| Study Aspect | Finding | Citation |

| Biodistribution | Serial imaging studies showed minimal redistribution of radioactivity out of the peritoneal cavity and no significant uptake in major organs. | snmjournals.org |

| Pharmacokinetics | Peak blood activity was observed at 18 hours, with a maximum blood concentration of the radiolabeled antibody at 63 hours. | snmjournals.org |

| Urinary Excretion | Less than 6% of the injected dose was excreted in the urine within 24 hours. | snmjournals.orgsnmjournals.org |

| Tumor Response | In patients with ovarian cancer, a trend of decreasing tumor markers was observed with increasing administered radioactivity. | nih.gov |

| Immune Response | No clinical signs or symptoms of an immune response to the conjugate were observed. | nih.gov |

Properties of Therapeutic Radionuclides

| Radionuclide | Half-life | Emissions | Key Advantage |

| Lead-212 (²¹²Pb) | 10.6 hours | Beta, Alpha (from daughter) | Acts as an in-vivo generator for the alpha-emitter ²¹²Bi. biorxiv.org |

| Actinium-225 (²²⁵Ac) | 10 days | Alpha | Emits four high-energy alpha particles in its decay chain. nih.gov |

| Bismuth-213 (²¹³Bi) | 45.6 minutes | Alpha, Beta | Short half-life can be beneficial in certain applications. nih.gov |

| Lutetium-177 (¹⁷⁷Lu) | 6.7 days | Beta | A well-established beta-emitter used for comparison. acs.org |

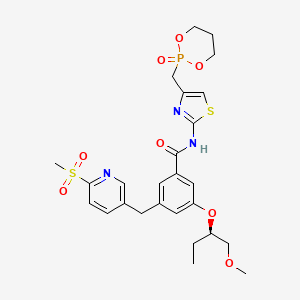

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H32N3O8PS2 |

|---|---|

Molecular Weight |

609.7 g/mol |

IUPAC Name |

3-[(2R)-1-methoxybutan-2-yl]oxy-5-[(6-methylsulfonylpyridin-3-yl)methyl]-N-[4-[(2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)methyl]-1,3-thiazol-2-yl]benzamide |

InChI |

InChI=1S/C26H32N3O8PS2/c1-4-22(15-34-2)37-23-12-19(10-18-6-7-24(27-14-18)40(3,32)33)11-20(13-23)25(30)29-26-28-21(17-39-26)16-38(31)35-8-5-9-36-38/h6-7,11-14,17,22H,4-5,8-10,15-16H2,1-3H3,(H,28,29,30)/t22-/m1/s1 |

InChI Key |

IXKUCDYOELAWTA-JOCHJYFZSA-N |

Isomeric SMILES |

CC[C@H](COC)OC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CP3(=O)OCCCO3)CC4=CN=C(C=C4)S(=O)(=O)C |

Canonical SMILES |

CCC(COC)OC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CP3(=O)OCCCO3)CC4=CN=C(C=C4)S(=O)(=O)C |

Origin of Product |

United States |

Synthetic Methodologies For212pb Radioconjugates

Chemical Design and Synthesis of Targeting Ligands

The foundation of a 212Pb-radioconjugate is the targeting ligand, a molecule engineered to bind with high affinity and specificity to biomarkers uniquely or predominantly expressed on the surface of cancer cells. The choice of the ligand scaffold—be it a peptide, an antibody, or a small molecule—is dictated by the biological characteristics of the target and the desired pharmacokinetic profile of the final radiopharmaceutical.

Peptide-Based Chemical Scaffolds for Receptor-Mediated Delivery

Peptides are attractive scaffolds for targeted radionuclide therapy due to their small size, rapid tumor penetration, and favorable pharmacokinetics, which can lead to lower systemic radiation exposure. These ligands are designed to target overexpressed receptors on cancer cells, leading to receptor-mediated endocytosis and internalization of the radioconjugate.

A prominent example involves targeting somatostatin (B550006) receptors (SSTRs), which are frequently overexpressed in neuroendocrine tumors (NETs). Synthetic octapeptide analogues of somatostatin, such as those used in 212Pb-dotamtate, are designed to bind with high affinity to SSTRs. oncologypipeline.com The synthesis of these peptide scaffolds involves solid-phase peptide synthesis (SPPS), allowing for precise sequence control and the incorporation of non-natural amino acids to enhance stability and binding affinity.

| Targeting Ligand Type | Target Receptor | Cancer Indication | Key Design Features |

| Peptide Analogue | Somatostatin Receptor (SSTR) | Neuroendocrine Tumors (NETs) | Cyclized peptide for stability; high affinity for SSTR subtypes. |

| Peptide Analogue | Prostate-Specific Membrane Antigen (PSMA) | Prostate Cancer | Urea-based motif for binding to the enzymatic pocket of PSMA. |

Antibody-Based Chemical Structures for Antigen-Specific Localization

Monoclonal antibodies (mAbs) offer exceptional specificity for tumor-associated antigens and have a longer circulation half-life, which can be advantageous for certain therapeutic strategies. The chemical design for 212Pb-antibody conjugates focuses on preserving the antibody's immunoreactivity following the attachment of a chelator and the radiometal.

An example of this approach is the use of trastuzumab, a monoclonal antibody that targets the Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov In the context of 212Pb, trastuzumab is chemically modified to link a chelator, which then securely holds the 212Pb isotope. This creates a radioimmunoconjugate capable of delivering alpha-particle radiation directly to HER2-expressing cancer cells, which is being investigated for applications such as ovarian cancer. nih.gov Another example is the development of 212Pb-TCMC-YS5, which targets the CD46 antigen for the treatment of metastatic castration-resistant prostate cancer (mCRPC). researchgate.net

| Targeting Ligand Type | Target Antigen | Cancer Indication | Key Design Features |

| Monoclonal Antibody | HER2 | Ovarian, Breast Cancer | High specificity for HER2 receptor; long circulation time. |

| Monoclonal Antibody | CD46 | Prostate Cancer | Targets a complement regulatory protein overexpressed on cancer cells. researchgate.net |

Small Molecule Chemical Design Principles for Targeted Agents

Small molecules represent a third class of targeting ligands, offering the benefits of rapid tissue penetration and clearance. Their chemical synthesis is often more straightforward than that of biologics. A key principle in their design is the creation of a high-affinity binding motif for the target, connected to a linker to which a chelator for 212Pb can be attached.

Prostate-Specific Membrane Antigen (PSMA) inhibitors are a well-established class of small molecule targeting agents for prostate cancer. The design often incorporates a glutamate-urea-lysine or similar pharmacophore that binds to the active site of PSMA. This core is then synthetically modified to include a linker and a conjugation site for a chelating agent, enabling the creation of 212Pb-PSMA radioligands.

Radiochemical Synthesis and Conjugation Strategies with 212Pb

The synthesis of the final 212Pb-radioconjugate is a critical step that requires specialized chemistry to ensure the stable incorporation of the radionuclide and the purity of the final product.

Development of Robust Chelation Chemistry for Stable 212Pb Incorporation

The 212Pb2+ ion must be held by a chelating agent—a molecule that forms multiple bonds to the metal ion, effectively sequestering it in a stable complex. The stability of this complex is paramount to prevent the premature release of 212Pb in vivo, which would lead to off-target radiation exposure.

Two of the most successfully employed chelators for 212Pb are macrocyclic compounds:

TCMC (1,4,7,10-tetraaza-1,4,7,10-tetrakis(2-carbamoylmethyl)cyclododecane): This chelator was specifically developed for lead isotopes and demonstrates high stability for Pb(II). nih.gov It is often functionalized with an isothiocyanate group (-NCS) to allow for covalent conjugation to the targeting ligand (e.g., an antibody or peptide). nih.govresearchgate.net

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): DOTA is a versatile chelator used for a variety of radiometals, including 177Lu, 90Y, and also 212Pb. nih.gov Its cage-like structure provides a high degree of thermodynamic stability and kinetic inertness to the resulting radiometal complex.

| Chelator | Key Chemical Feature | Conjugation Chemistry | Advantage for 212Pb |

| TCMC | Macrocyclic with carbamoylmethyl arms | Isothiocyanate group for reaction with amines | High stability specifically for Pb(II). nih.gov |

| DOTA | Macrocyclic with carboxymethyl arms | Activated ester or isothiocyanate for reaction with amines | Versatile and provides highly stable complexes. nih.gov |

Optimization of Radiolabeling Protocols for Chemical Purity and Yield

The process of incorporating 212Pb into the chelate-ligand conjugate must be optimized to achieve high radiochemical purity and yield. The protocol typically involves incubating the conjugate with a solution of 212Pb, which is obtained from a 224Ra generator. nih.gov

Key optimization parameters include:

pH: The pH of the reaction buffer is critical for efficient chelation and to prevent the hydrolysis of the lead ion.

Temperature and Incubation Time: These factors are adjusted to maximize the rate and efficiency of the labeling reaction while minimizing potential degradation of the targeting ligand, especially for sensitive molecules like antibodies.

Purification: Following the labeling reaction, purification steps are essential to remove any unlabeled 212Pb and other impurities. Size-exclusion chromatography (e.g., using a PD-10 column) is a common method for purifying the final radioconjugate. nih.gov

The goal is to produce a 212Pb-radiopharmaceutical with high radiochemical purity (>95-97%), ensuring that the vast majority of the radioactivity is associated with the targeting conjugate, ready for administration in preclinical or clinical settings. researchgate.net

Molecular and Cellular Pharmacological Characterization Of212pb Chemical Entities

Investigation of Molecular Target Binding and Specificity

A crucial first step in the preclinical evaluation of a ²¹²Pb-labeled agent is to confirm that it binds to its intended molecular target with high affinity and specificity.

The strength of the interaction between a radiolabeled compound and its target receptor is a key determinant of its potential efficacy. This binding affinity is typically quantified by the equilibrium dissociation constant (K_d) or the inhibition constant (K_i), with lower values indicating a stronger binding interaction. These studies are often conducted using saturation or competition binding assays on cells that express the target receptor.

For instance, studies on various ²¹²Pb-labeled antibodies have determined their binding affinities for their respective targets on cancer cells. The affinity of a ²¹²Pb-labeled antibody targeting the B7-H3 antigen on pancreatic ductal adenocarcinoma (PDAC) cells was determined through in vitro Scatchard binding assays. nih.gov Similarly, the binding affinity of a ²¹²Pb-labeled antibody (YS5) targeting CD46 on prostate cancer cells was also characterized. biorxiv.org For small molecule agents, such as those targeting Prostate-Specific Membrane Antigen (PSMA), competitive inhibition assays are used to determine their K_i values. nih.gov

Below is a table summarizing representative binding affinity data for several ²¹²Pb-labeled entities from preclinical studies.

| Compound/Target | Cell Line | Binding Affinity (K_d or K_i) |

| ²¹²Pb-376.96 (anti-B7-H3) | Adherent PDAC3 | 9.0 ± 1.1 nM (K_d) nih.gov |

| ²¹²Pb-376.96 (anti-B7-H3) | CIC PDAC3 | 21.7 ± 0.7 nM (K_d) nih.gov |

| ²¹²Pb-TCMC-YS5 (anti-CD46) | PC3 | 21.7 ± 7.3 nM (Apparent K_d) biorxiv.orgbiorxiv.org |

| PSMA-Targeted Ligands (L1-L5) | N/A | 0.10 to 17 nM (K_i) nih.govnih.gov |

Selectivity is a critical attribute of a targeted radiopharmaceutical. The agent must preferentially bind to its target on cancer cells over other proteins or receptors on healthy cells to avoid off-target toxicity. Specificity is often demonstrated in competition studies where an excess of unlabeled ligand is shown to block the binding of the radiolabeled compound, confirming that the interaction is target-specific.

In the development of ²¹²Pb-labeled small molecules for prostate cancer, specificity was confirmed in preclinical models using tumor cells that either had the target (PSMA-positive) or did not (PSMA-negative). nih.govnih.gov The uptake of the radiolabeled agent was significantly higher in the PSMA-positive tumors, demonstrating target-specific binding. For ²¹²Pb-labeled antibodies, specific binding to human triple-negative breast cancer cells has been shown to be between 73-76%. nih.govnih.gov

Before in vivo studies, it is essential to identify and characterize preclinical models, such as cancer cell lines and patient-derived xenografts (PDXs), that express the target of interest. This allows for relevant testing of the radiolabeled agent.

Prostate Cancer: For agents targeting Prostate-Specific Membrane Antigen (PSMA), preclinical studies utilize androgen-independent human prostate cancer cell lines like PC3. snmjournals.org Specifically, sublines that are engineered to be PSMA-positive (PC3 PIP) and PSMA-negative (PC3 flu) are used to confirm target-dependent activity. nih.govnih.gov For CD46-targeted therapy, PC3 xenograft models and patient-derived xenograft models have been used. biorxiv.org

Pancreatic Cancer: The B7-H3 antigen has been identified as a target in pancreatic cancer. Studies have used human pancreatic ductal adenocarcinoma (PDAC) cell lines and cancer-initiating cells (CICs) derived from them to evaluate B7-H3 targeted ²¹²Pb-agents. nih.gov

Breast Cancer: Chondroitin sulfate (B86663) proteoglycan 4 (CSPG4) has been identified as a target in triple-negative breast cancer (TNBC). Human TNBC cell lines (SUM159 and 2LMP) grown as adherent cells or non-adherent CIC-enriched mammospheres have been used in preclinical studies with ²¹²Pb-labeled antibodies. nih.gov

Elucidation of Cellular Uptake and Intracellular Trafficking

Once a radiolabeled compound binds to its target on the cell surface, its subsequent fate—whether it remains on the surface or is internalized into the cell—is a critical factor influencing its therapeutic efficacy, especially for alpha-emitters with their very short path length.

Internalization is the process by which a cell engulfs a bound ligand-receptor complex. For alpha-emitters like ²¹²Pb and its daughter ²¹²Bi, internalization can enhance cytotoxicity by placing the radionuclide in close proximity to the cell nucleus. Studies quantify the extent of internalization, often expressed as the percentage of cell-associated radioactivity that becomes resistant to removal by acid or glycine (B1666218) washes, which strip surface-bound proteins.

Preclinical characterization of a ²¹²Pb-labeled antibody targeting B7-H3 (²¹²Pb-376.96) demonstrated significant internalization. The percentage of the agent that was internalized after binding was quantified as follows:

| Cell Type | Percent Internalized |

| Adherent PDAC3 Cells | 44% nih.gov |

| CIC PDAC3 Tumorspheres | 40% nih.gov |

This level of internalization is considered effective for delivering the cytotoxic payload of the alpha-emitting daughter radionuclides. nih.gov

Understanding where the radiolabeled compound goes within the cell and how long it remains there is vital. The decay of ²¹²Pb (half-life 10.6 hours) acts as an in vivo generator for the alpha-emitter ²¹²Bi (half-life 60.6 minutes). snmjournals.orgamira-avizo.com Studies have shown that the daughter radionuclides can sometimes redistribute after the decay of the parent ²¹²Pb. nih.gov Due to the recoil energy from the decay of ²¹²Pb, a fraction of the daughter nuclide ²¹²Bi may be released from its chelator. nih.gov This can lead to differences in the observed retention and distribution of ²¹²Pb and its daughter ²¹²Bi in normal tissues, a factor that must be considered in dosimetry and toxicity assessments. nih.gov The retention of the radionuclides in human triple-negative breast cancer differentiated cells and cancer-initiating cells has been demonstrated to be mediated by the affinity and specificity of the labeled antibody for its target. nih.gov

Mechanisms of Action of Alpha-Particle Radiation at the Cellular Level

The therapeutic efficacy of targeted alpha-particle therapy (TAT) using lead-212 (212Pb) is rooted in the unique properties of alpha particles and their profound impact on cellular processes. Alpha particles are characterized by their high linear energy transfer (LET), meaning they deposit a large amount of energy over a very short distance, typically a few cell diameters. mdpi.com This dense ionization path leads to complex and severe damage to cellular components, with DNA being the primary target. nih.gov The resulting biological effects are often irreparable, leading to efficient cell killing.

Pre-clinical studies using 212Pb-TCMC-trastuzumab, an in vivo generator of the alpha-emitter bismuth-212 (B1232854) (212Bi), have provided significant insights into the molecular mechanisms of action. nih.govnih.gov This radioimmunotherapy agent has demonstrated effectiveness in models of disseminated peritoneal cancers. nih.govnih.gov The mechanisms involve the induction of significant DNA damage, interference with DNA repair processes, and the activation of cell death pathways. nih.govnih.govaacrjournals.org

Alpha-particle radiation from 212Pb-labeled entities is a potent inducer of DNA double-strand breaks (DSBs), which are considered the most lethal form of DNA damage. nih.govnih.gov The high-LET nature of alpha particles results in clustered and complex DSBs that are particularly challenging for cellular repair machinery. nih.gov Studies have shown that treatment with 212Pb-TCMC-trastuzumab leads to a significant increase in DNA DSBs within 24 hours of treatment. nih.govnih.govaacrjournals.org This damage is visualized by the phosphorylation of the histone variant H2AX (forming γH2AX), a well-established marker for DNA double-strand breaks. nih.gov

The extensive and irreparable DNA damage triggers programmed cell death, or apoptosis. nih.gov Several key molecular players are involved in this process. Gene expression profiling following 212Pb-TCMC-trastuzumab treatment revealed the upregulation of genes involved in apoptosis, including ABL, GADD45α, GADD45γ, PCBP4, and p73. nih.gov The p73/GADD45 signaling pathway, mediated by p38 kinase, appears to play a role in the cellular response to this alpha-emitter. nih.gov

Interestingly, while apoptosis is a major mode of cell death, some studies suggest that it can occur through different pathways. For instance, in one study, 212Pb-TCMC-trastuzumab-induced apoptosis appeared to be caspase-3-independent. aacrjournals.org Furthermore, research has indicated that alpha particles can also induce apoptosis through the sphingomyelin (B164518) pathway, a mechanism that can be initiated at the cell membrane, independent of direct nuclear DNA damage. nih.govcornell.edu This pathway involves the generation of ceramide, a lipid second messenger that can trigger apoptosis. nih.gov

The combination of gemcitabine (B846) with 212Pb-trastuzumab has been shown to further enhance apoptosis. plos.org This combination therapy leads to the differential expression of several apoptotic genes, including BRCA1, CIDEA, GADD45α, GADD45γ, IP6K3, PCBP4, RAD21, and p73. plos.org

Table 1: Genes Involved in Apoptosis Modulated by 212Pb-TCMC-trastuzumab

| Gene | Function in Apoptosis | Reference |

|---|---|---|

| ABL | Tyrosine kinase involved in cell differentiation, division, and adhesion. Can induce apoptosis in response to DNA damage. | nih.gov |

| GADD45α | Growth arrest and DNA-damage-inducible protein alpha. Plays a role in DNA repair and apoptosis. | nih.govplos.org |

| GADD45γ | Growth arrest and DNA-damage-inducible protein gamma. Involved in the cellular response to stress and can promote apoptosis. | nih.govplos.org |

| PCBP4 | Poly(rC) binding protein 4. Can promote apoptosis. | nih.govplos.org |

| p73 | Tumor protein p73. A member of the p53 family, it can induce apoptosis and cell cycle arrest. | nih.govplos.org |

| BRCA1 | Breast cancer type 1 susceptibility protein. Involved in DNA repair and can promote apoptosis. | plos.org |

| CIDEA | Cell death-inducing DFFA-like effector A. Can induce apoptosis. | plos.org |

| IP6K3 | Inositol hexakisphosphate kinase 3. Involved in apoptosis. | plos.org |

| RAD21 | RAD21 cohesin complex component. Involved in DNA repair and apoptosis. | plos.org |

Effects on Cell Cycle Progression and Proliferation Inhibition

The profound DNA damage caused by alpha-particle radiation from 212Pb-labeled entities significantly impacts cell cycle progression, ultimately leading to the inhibition of cell proliferation. nih.govnih.gov A key effect observed in preclinical models treated with 212Pb-TCMC-trastuzumab is the induction of a G2/M cell cycle arrest. nih.govnih.govaacrjournals.org This arrest prevents cells with damaged DNA from entering mitosis, a crucial checkpoint to maintain genomic integrity.

This G2/M arrest is persistent, lasting beyond 120 hours in some studies, and is accompanied by a depression of the S phase fraction and reduced DNA synthesis. nih.govnih.govaacrjournals.org The sustained arrest and inhibition of DNA replication contribute directly to the anti-proliferative effects of the treatment.

The molecular mechanisms underlying these cell cycle effects involve the modulation of key regulatory genes. nih.gov Gene expression analysis has shown that 212Pb-TCMC-trastuzumab treatment leads to the differential regulation of genes involved in the cell cycle, such as ATM, DDIT3, GADD45α, GTSE1, MKK6, PCBP4, and SESN1. nih.gov The expression of p21, a potent cell cycle inhibitor, is also delayed and modified in response to the treatment. nih.govnih.gov

Furthermore, the treatment impairs DNA damage repair mechanisms. nih.govnih.gov Specifically, the expression of Rad51, a key protein in the homologous recombination repair pathway for DNA double-strand breaks, is downregulated. nih.govnih.gov This delay in DNA repair, coupled with the persistent G2/M arrest, enhances the cytotoxic efficacy of the alpha-particle therapy. nih.govnih.gov

When combined with gemcitabine, 212Pb-trastuzumab treatment further perturbs cell cycle regulation by down-regulating genes such as BRCA1, CHK1, CHK2, FANCG, and GTSE1. plos.org The significant downregulation of CHK1, a critical cell cycle checkpoint kinase, is particularly noteworthy. plos.org This disruption of cell cycle checkpoints, combined with the inability to properly repair DNA damage, likely contributes to the observed cell death. plos.org

Table 2: Genes Involved in Cell Cycle Regulation Modulated by 212Pb-TCMC-trastuzumab

| Gene | Function in Cell Cycle | Reference |

|---|---|---|

| ATM | Ataxia telangiectasia mutated. A serine/threonine kinase that is a master controller of cell cycle checkpoint signaling in response to DNA damage. | nih.gov |

| DDIT3 | DNA damage inducible transcript 3. Can induce cell cycle arrest. | nih.gov |

| GADD45α | Growth arrest and DNA-damage-inducible protein alpha. Induces G2/M arrest. | nih.govplos.org |

| GTSE1 | G2 and S phase expressed 1. A negative regulator of p53, involved in G2/M checkpoint control. | nih.govplos.org |

| MKK6 (MAP2K6) | Mitogen-activated protein kinase kinase 6. Can mediate cell cycle arrest. | nih.govplos.org |

| PCBP4 | Poly(rC) binding protein 4. Can influence cell cycle progression. | nih.govplos.org |

| SESN1 | Sestrin 1. A stress-inducible protein that can regulate cell growth and survival. | nih.govplos.org |

| CHK1 | Checkpoint kinase 1. A key kinase in the DNA damage response that enforces cell cycle checkpoints. | plos.org |

| CHK2 | Checkpoint kinase 2. A tumor suppressor that is activated in response to DNA damage and is involved in cell cycle arrest. | plos.org |

| FANCG | Fanconi anemia complementation group G. Part of a protein complex involved in DNA repair and cell cycle control. | plos.org |

| NBN | Nibrin. A component of the MRE11/RAD50/NBN complex, which is critical for the cellular response to DNA double-strand breaks. | plos.org |

Preclinical Efficacy Studies Of212pb Radioconjugates in Disease Models

Evaluation of Anti-Tumor Activity in In Vitro Cell Line Systems

Assessment Across Diverse Cancer Cell Lines (e.g., Lymphoma, Melanoma, Prostate Cancer, Neuroblastoma)

The anti-tumor activity of 212Pb-conjugated molecules has been evaluated across several cancer cell lines, demonstrating efficacy in a targeted, dose-dependent manner.

In the context of non-Hodgkin lymphoma, 212Pb-rituximab was tested on the murine lymphoma cell line EL4-hCD20-Luc. The study revealed that increasing activities of the radioconjugate resulted in a dose-dependent inhibition of cell proliferation. nih.govoranomed.com

For prostate cancer, multiple 212Pb-labeled compounds targeting the prostate-specific membrane antigen (PSMA) have been developed and assessed. cornell.edu Studies utilized androgen-independent human prostate cancer cell lines, including the PSMA-positive PC3 PIP and PSMA-negative PC3 flu lines, to confirm targeting specificity and cytotoxic effects. snmjournals.orgnih.govnih.gov Another novel agent, 212Pb-TCMC-YS5, targets the CD46 antigen, which is expressed in both adenocarcinoma and small cell neuroendocrine prostate cancer subtypes. nih.govbiorxiv.org In vitro binding assays confirmed the high affinity of this conjugate to prostate cancer cells. biorxiv.org

In models of disseminated peritoneal cancers, 212Pb-TCMC-trastuzumab has been evaluated, particularly using the human colon cancer cell line LS-174T, demonstrating its therapeutic potential in HER2-expressing cancers. nih.govnih.gov

Table 1: In Vitro Anti-Tumor Activity of 212Pb-Radioconjugates

| Radioconjugate | Target Antigen | Cancer Type | Cell Line | Key Finding | Citations |

|---|---|---|---|---|---|

| 212Pb-rituximab | CD20 | Non-Hodgkin Lymphoma | EL4-hCD20-Luc (murine) | Dose-dependent inhibition of cell proliferation. | nih.govoranomed.com |

| 212Pb-L2 | PSMA | Prostate Cancer | PC3 PIP (human) | High PSMA inhibitory activity. | cornell.edunih.govnih.gov |

| 212Pb-TCMC-YS5 | CD46 | Prostate Cancer | PC3 (human) | High-affinity binding to tumor cells. | biorxiv.orgbiorxiv.org |

| 212Pb-TCMC-trastuzumab | HER2 | Colon Cancer | LS-174T (human) | Effective targeting and cell killing. | nih.govnih.gov |

Identification of Responsive Cellular Phenotypes

Studies have identified key cellular mechanisms that determine the responsiveness of cancer cells to 212Pb-based radioimmunotherapy. Treatment with 212Pb-TCMC-trastuzumab in human colon cancer xenografts was found to induce significant apoptosis and a high number of DNA double-strand breaks (DSBs) within 24 hours. nih.gov

A critical indicator of cellular response is the impairment of DNA damage repair pathways. Following treatment with 212Pb-TCMC-trastuzumab, the expression of the Rad51 protein was downregulated, signifying a delay in the repair of DNA double-strand damage. nih.gov This therapeutic approach also triggered a G2-M cell cycle arrest and a reduction in DNA synthesis that was sustained for over 120 hours. nih.gov The combination of increased DSBs, impaired DNA repair, and persistent cell cycle arrest appears to be a key determinant of the high cell-killing efficacy observed with this therapy. nih.gov

Assessment of Therapeutic Impact in In Vivo Animal Models

Efficacy in Established Tumor Xenograft Models (e.g., Subcutaneous, Orthotopic)

The therapeutic efficacy of 212Pb-radioconjugates has been validated in multiple established tumor xenograft models.

In a subcutaneous prostate cancer model using PSMA-positive PC3 PIP xenografts, a single administration of the PSMA-targeting agent 212Pb-L2 resulted in a dose-dependent inhibition of tumor growth. cornell.edunih.gov Similarly, the novel CD46-targeted agent 212Pb-TCMC-YS5 demonstrated potent and sustained inhibition of established tumors in both subcutaneous and orthotopic models of metastatic castration-resistant prostate cancer (mCRPC). nih.govbiorxiv.orgbiorxiv.org A single dose of 212Pb-TCMC-YS5 led to significant increases in the survival of treated animals. nih.govbiorxiv.org

For disseminated intraperitoneal cancers, 212Pb-TCMC-trastuzumab has proven effective in a xenograft model using LS-174T human colon cancer cells. nih.govnih.gov Studies have also demonstrated the efficacy of 212Pb-NG001 in a mouse model of prostate cancer, where injected activities of 0.25 to 0.40 MBq significantly inhibited tumor growth and improved median survival, achieving therapeutic indexes of 1.5 to 2.7. mdpi.com

Performance in Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, which involve implanting tumor tissue from a patient directly into an immunodeficient mouse, are considered highly relevant for preclinical assessment as they retain many key features of the original human tumor. nih.gov

The efficacy of 212Pb-TCMC-YS5 was evaluated in a prostate cancer PDX model. nih.govbiorxiv.orgbiorxiv.org A single dose of this radioconjugate was well-tolerated and resulted in potent, sustained tumor inhibition and a significant prolongation of animal survival. nih.govbiorxiv.orgresearchgate.net A lower dose also showed a significant effect on tumor growth inhibition, highlighting a favorable therapeutic window for this CD46-targeted alpha therapy in a clinically relevant model. nih.govbiorxiv.orgresearchgate.net

Table 2: Efficacy of 212Pb-TCMC-YS5 in a Prostate Cancer PDX Model

| Model Type | Radioconjugate | Key Finding | Citations |

|---|---|---|---|

| Patient-Derived Xenograft (PDX) | 212Pb-TCMC-YS5 | Potent and sustained tumor growth inhibition; significant increase in animal survival. | nih.govbiorxiv.orgbiorxiv.orgresearchgate.net |

Studies in Syngeneic and Genetically Engineered Animal Models of Disease

Syngeneic models, where tumor cells are transplanted into an immunocompetent mouse of the same genetic background, are crucial for evaluating immunotherapies. crownbio.comchampionsoncology.com

A preclinical study of 212Pb-rituximab utilized a syngeneic murine lymphoma model, where C57BL/6 mice were injected with EL4-hCD20-Luc cells. nih.gov Treatment with 212Pb-rituximab significantly prolonged survival. nih.gov Notably, even when administered at an advanced tumor stage, the therapy caused significant tumor regression and increased the median survival time to 28 days, compared to 9 days in control animals. nih.gov These findings in a syngeneic model underscore the potential of 212Pb-based radioimmunotherapy for treating hematological malignancies like non-Hodgkin lymphoma. nih.gov

Table of Compounds

| Compound Name | Description |

|---|---|

| 212Pb-L2 | A 212Pb-labeled low-molecular-weight agent targeting PSMA. |

| 212Pb-NG001 | A 212Pb-labeled PSMA-targeting ligand (p-SCN-Bn-TCMC-PSMA). |

| 212Pb-rituximab | The monoclonal antibody rituximab (B1143277) labeled with 212Pb, targeting the CD20 antigen. |

| 212Pb-TCMC-trastuzumab | The monoclonal antibody trastuzumab labeled with 212Pb via a TCMC chelator, targeting the HER2 antigen. |

| 212Pb-TCMC-YS5 | The human monoclonal antibody YS5 labeled with 212Pb via a TCMC chelator, targeting the CD46 antigen. |

| Bismuth-212 (B1232854) (212Bi) | An alpha-emitting daughter radionuclide of 212Pb. |

Investigation of Tumor Growth Inhibition in Preclinical Settings

The therapeutic potential of 212Pb-radioconjugates has been extensively evaluated in preclinical settings, demonstrating significant tumor growth inhibition across a variety of cancer models. These studies utilize animal models, typically mice bearing human tumor xenografts, to assess the in vivo efficacy of targeted alpha therapy.

In prostate cancer models, several 212Pb-labeled compounds have shown potent anti-tumor activity. A proof-of-concept study using 212Pb-L2, a low-molecular-weight compound targeting prostate-specific membrane antigen (PSMA), demonstrated a dose-dependent inhibition of tumor growth in a PSMA-positive flank tumor model. snmjournals.org A single administration resulted in a significant delay in tumor growth, with slow regrowth observed after eight weeks. snmjournals.org Similarly, 212Pb-NG001, another PSMA-targeting radioligand, significantly inhibited the growth of C4-2 human prostate cancer tumors in athymic nude mice. patsnap.com

Targeting different antigens has also proven effective. For instance, 212Pb-TCMC-YS5, a radioimmunoconjugate targeting the CD46 antigen on prostate cancer cells, caused potent and sustained inhibition of established tumors in three different small animal models: a subcutaneous cell line-derived xenograft (CDX), an orthotopic CDX, and a patient-derived xenograft (PDX) model. researchgate.netresearchgate.netnih.gov In the subcutaneous CDX model, a single dose led to a complete response in all treated mice, with tumor reduction beginning in the first week and the inhibitory effect lasting over 40 days. nih.govbiorxiv.org

The efficacy of 212Pb-radioconjugates extends to hematological malignancies. In a preclinical model of multiple myeloma using RPMI8226 cell-line xenografts, treatment with 212Pb-daratumumab, which targets the CD38 antigen, resulted in marked tumor growth inhibition compared to controls. nih.gov For non-Hodgkin lymphoma, 212Pb-rituximab, targeting the CD20 antigen, was tested in a murine syngeneic lymphoma model. oranomed.com This treatment led to significant tumor regression, even in mice with advanced-stage disease. oranomed.comnih.gov Furthermore, the combination of [212Pb]VMT01 with immune checkpoint inhibitors in a melanoma model resistant to PD-1/CTLA-4 therapy has shown the potential to significantly arrest tumor growth. thedermdigest.comuiowa.edu

The cytotoxic effect of 212Pb-NG001 was also demonstrated in vitro using three-dimensional multicellular tumor spheroid models of human prostate cancer, where it induced a selective cytotoxic effect at low activity concentrations. patsnap.com In vitro studies with 212Pb-rituximab also showed a dose-dependent inhibition of lymphoma cell proliferation. oranomed.com

Table 1: Summary of Tumor Growth Inhibition by 212Pb-Radioconjugates in Preclinical Models

Analysis of Survival Benefits in Animal Disease Models

In studies on prostate cancer, treatment with 212Pb-L2 demonstrated an increased survival benefit in a micrometastatic model compared with the beta-emitting radiopharmaceutical 177Lu-PSMA-617. snmjournals.org The median survival time for mice administered the highest dose of 212Pb-L2 was 58 days, a significant improvement over the 47 days for the control group. snmjournals.org Similarly, treatment with 212Pb-NG001 improved the median survival in mice with C4-2 tumors, yielding therapeutic indexes of up to 2.7. patsnap.com For the CD46-targeted 212Pb-TCMC-YS5, a single dose not only inhibited tumor growth but also led to significant increases in the survival of treated animals across all three prostate cancer models tested. researchgate.netresearchgate.netnih.gov

In the context of non-Hodgkin lymphoma, treatment with 212Pb-rituximab significantly prolonged survival. oranomed.com Even when treatment was initiated at a late stage of the disease, the median survival time increased to 28 days for the treated group, compared with just 9 days for the control group. oranomed.comnih.gov For multiple myeloma, mice treated with 212Pb-daratumumab showed marked prolongation of survival, with a median survival of 55 days for the higher-dose group, a stark contrast to the 11-day median survival for the saline-treated control group. nih.gov

Furthermore, in a PD-1/CTLA-4-resistant preclinical melanoma model, the combination of [212Pb]VMT01 with immune checkpoint inhibitors demonstrated the ability to significantly extend survival. thedermdigest.comuiowa.edu Studies with 212Pb-DOTAMTATE in neuroendocrine tumor models also showed that a single injection extended the mean survival 2.4-fold. patsnap.com

Table 2: Summary of Survival Benefits of 212Pb-Radioconjugates in Animal Models

Research into Combinatorial Therapeutic Approaches With212pb Chemical Compounds

Rationale for Enhancing Therapeutic Outcomes through Combination Strategies

Targeted alpha therapies are particularly effective against micrometastases and residual disease left after surgery. nih.gov Combining them with treatments that have different modes of action can address the heterogeneity of tumors and provide a more comprehensive attack on the cancer. nih.govplos.org For instance, certain chemotherapies can interfere with DNA repair mechanisms or arrest cells in a specific phase of the cell cycle (like the G2/M phase), making them more vulnerable to the DNA damage inflicted by alpha radiation. plos.orgnih.gov Similarly, combining TAT with immunotherapy can potentially turn a "cold" tumor (lacking immune cells) into a "hot" one, thereby priming the immune system to recognize and attack cancer cells, leading to a more durable response. thedermdigest.com

Preclinical Evaluation of ²¹²Pb-Radioconjugates with Immunotherapy (e.g., Immune Checkpoint Inhibitors)

A significant area of preclinical research involves combining ²¹²Pb-radioconjugates with immune checkpoint inhibitors (ICIs), a class of immunotherapy that helps the immune system recognize and attack cancer cells. There is a strong rationale for this combination: the targeted radiation can cause immunogenic cell death, releasing tumor antigens that can prime an anti-tumor immune response, which is then amplified by the checkpoint inhibitor.

A notable example is the clinical trial collaboration between Perspective Therapeutics and Bristol Myers Squibb (BMS) to evaluate [²¹²Pb]VMT01 in combination with nivolumab, an anti-PD-1 antibody developed by BMS. thedermdigest.comperspectivetherapeutics.com VMT01 is a peptide that targets the melanocortin 1 receptor (MC1R), which is overexpressed in melanoma cells. thedermdigest.comuiowa.edu Preclinical studies in a PD-1/CTLA-4-resistant melanoma model showed that the combination of [²¹²Pb]VMT01 with immune checkpoint inhibitors led to a number of complete responses, significantly inhibiting tumor growth and extending survival. thedermdigest.comperspectivetherapeutics.comuiowa.edu These encouraging preclinical findings prompted the initiation of a Phase 1/2a clinical study (NCT05655312) to assess the combination in patients with MC1R-positive metastatic melanoma. uiowa.eduascopubs.orgcuretoday.com

The study aims to explore how lower, potentially immunostimulatory doses of the radiopharmaceutical can be optimized in combination with immunotherapy to enhance both safety and efficacy for patients with limited treatment options. ascopubs.orgcuretoday.com

Table 1: Preclinical and Clinical Evaluation of ²¹²Pb-Radioconjugates with Immunotherapy

| Compound/Therapy | Combination Agent | Cancer Model | Key Preclinical/Clinical Findings | Reference(s) |

|---|---|---|---|---|

| [²¹²Pb]VMT01 | Immune Checkpoint Inhibitors (Anti-PD-1/CTLA-4) | PD-1/CTLA-4-resistant Melanoma | Generated complete responses, significantly arrested tumor growth, and extended survival. | thedermdigest.com, uiowa.edu, perspectivetherapeutics.com |

| [²¹²Pb]VMT01 | Nivolumab (Opdivo®) | Metastatic Melanoma (MC1R-positive) | A Phase 1/2a clinical trial (NCT05655312) was initiated based on promising preclinical data to evaluate safety and efficacy. | perspectivetherapeutics.com, ascopubs.org, thedermdigest.com, curetoday.com |

Exploration of Synergistic Effects with Other Preclinical Modalities (e.g., Chemotherapy)

The synergy between ²¹²Pb-based radiopharmaceuticals and various chemotherapy agents has been extensively evaluated in preclinical models. These studies aim to identify optimal drug partners and scheduling to maximize therapeutic efficacy.

One of the most studied combinations is ²¹²Pb-TCMC-trastuzumab with different chemotherapeutics for HER2-expressing cancers. nih.gov

Gemcitabine (B846): In preclinical models of disseminated intraperitoneal disease, combining gemcitabine with ²¹²Pb-TCMC-trastuzumab demonstrated significant therapeutic potential. plos.org Gene expression analysis indicated that the combination therapy resulted in the differential expression of genes related to apoptosis, cell cycle regulation, and DNA damage repair, suggesting that gemcitabine-induced stressful growth arrest conditions could suppress cell proliferation by up-regulating apoptosis-related genes and down-regulating genes involved in cell cycle checkpoints and DNA repair. plos.org

Paclitaxel (B517696): Studies combining paclitaxel with ²¹²Pb-TCMC-trastuzumab also showed enhanced therapeutic efficacy. nih.gov The greatest benefit was observed when paclitaxel was administered 24 hours before the radiopharmaceutical. nih.gov This pre-treatment is thought to perturb the mitotic spindle checkpoint, leading to increased mitotic catastrophe and potentiating paclitaxel-induced apoptosis. nih.govresearchgate.net This combination significantly increased the median survival of mice in a human colon cancer xenograft model from 44 days with the radiopharmaceutical alone to 171 days. nih.gov

Carboplatin (B1684641): The platinum-based drug carboplatin, which has a different mechanism of action than gemcitabine and paclitaxel, has also been explored. nih.gov Pre-treatment with carboplatin 24 hours prior to ²¹²Pb-TCMC-trastuzumab administration significantly increased the median survival in mice from 58 to 157 days, demonstrating the importance of empirically determining the optimal administration sequence. nih.gov

Another agent, 5-fluorouracil , was studied in combination with ²¹²Pb-DOTAMTATE in a neuroendocrine tumor model. researchgate.net The combination therapy, along with treatment fractionation, resulted in 79% of the animals being tumor-free at the end of the 31-week study, suggesting strong clinical potential. researchgate.net

Table 2: Preclinical Evaluation of ²¹²Pb-Radioconjugates with Chemotherapy

| ²¹²Pb-Compound | Chemotherapy Agent | Cancer Model | Key Preclinical Findings | Reference(s) |

|---|---|---|---|---|

| ²¹²Pb-TCMC-trastuzumab | Gemcitabine | LS-174T i.p. Xenograft | Combination significantly enhanced therapeutic response and altered expression of genes involved in apoptosis and DNA repair. | plos.org |

| ²¹²Pb-TCMC-trastuzumab | Paclitaxel | LS-174T i.p. Xenograft | Pre-treatment with paclitaxel increased median survival from 44 to 171 days. | nih.gov, nih.gov |

| ²¹²Pb-TCMC-trastuzumab | Carboplatin | HER2-expressing model | Pre-treatment with carboplatin increased median survival from 58 to 157 days. | nih.gov |

| ²¹²Pb-DOTAMTATE | 5-fluorouracil | Neuroendocrine Tumor | Combination led to 79% of animals being tumor-free at the end of the study. | researchgate.net |

Advanced Methodologies in Preclinical Research For212pb Based Compounds

Development of High-Throughput Screening Assays for Chemical Optimization

High-throughput screening (HTS) is an automated process that enables the rapid testing of large chemical libraries to identify compounds with desired biological activity. nih.gov In the development of 212Pb-based radiopharmaceuticals, HTS plays a critical role in the initial hit-to-lead phase, where numerous potential targeting molecules and chelators are evaluated to find candidates with optimal properties for targeted alpha therapy. gd3services.com

The application of HTS to radiochemistry, however, presents unique challenges. The short half-life of many radionuclides, including 212Pb (10.6 hours), demands rapid and efficient parallel reaction setups and analyses that can outperform radioactive decay. nih.gov Furthermore, the need for radiation shielding and specialized handling limits the use of standard HTS equipment. vandamlab.org To address these issues, researchers are developing novel HTS workflows that leverage commercially available, industry-standard infrastructure alongside rapid analytical techniques to quantify radiochemical yields in parallel. nih.govvandamlab.org These platforms often involve miniaturization and automation, which not only increase throughput but also reduce reagent consumption and radiation exposure. vandamlab.org

A key area of chemical optimization for 212Pb compounds is the discovery and refinement of targeting vectors, such as peptides, that can deliver the radioisotope specifically to cancer cells. For instance, a strategic collaboration between Orano Med and 48Hour Discovery aims to develop novel peptide receptor radionuclide therapies (PRRT) by combining Orano Med's expertise in 212Pb with 48Hour Discovery's peptide discovery platform. oranomed.com This platform utilizes state-of-the-art phage display libraries and HTS to identify peptides with high affinity and specificity for cancer targets. oranomed.com Such collaborations are essential for building a pipeline of next-generation, precisely targeted 212Pb-based cancer treatments. oranomed.com

HTS is also employed to screen for optimal combinations of a radiopharmaceutical with other drugs. A high-throughput clonogenic screen was used to test 2,000 different drugs in combination with 177Lu-PSMA, an approach that could be adapted for 212Pb-based agents to identify synergistic therapies. snmjournals.org

| HTS Application in Radiopharmaceutical Development | Key Objective | Methodology | Relevance to 212Pb Compounds |

|---|---|---|---|

| Targeting Vector Discovery | Identify peptides or small molecules with high affinity and specificity for tumor targets. | Phage display libraries, large chemical library screening. | Essential for developing new, highly specific 212Pb-PRRTs and other targeted agents. oranomed.com |

| Chelator Optimization | Screen for chelators that stably bind 212Pb and its decay daughters. | Parallel synthesis and radiolabeling efficiency assays. | Crucial for ensuring the radionuclide remains attached to the targeting vector in vivo. |

| Combination Therapy Screening | Identify drugs that synergize with 212Pb therapy to enhance anti-tumor effects. | High-throughput clonogenic or viability assays with combination drug libraries. snmjournals.org | Provides a rational basis for designing combination clinical trials to improve patient outcomes. |

| Radiolabeling Condition Optimization | Rapidly determine optimal pH, temperature, and precursor concentration. | Miniaturized, parallel reaction setups with rapid radiochemical yield analysis. nih.govvandamlab.org | Accelerates the development and manufacturing process for 212Pb radiopharmaceuticals. |

Innovations in Preclinical Imaging for Compound Tracking and Distribution Analysis

A significant challenge in the development of therapeutic radionuclides like 212Pb is that the administered activities are often too low for direct imaging. nih.gov To overcome this, a "theranostic pair" approach is commonly employed, using an elementally-matched imaging surrogate. For 212Pb, the gamma-emitting radionuclide 203Pb (half-life 51.9 hours) is an ideal surrogate for preclinical imaging. nih.govoranomed.com This allows for non-invasive, whole-body visualization and quantification of the radiopharmaceutical's distribution using Single Photon Emission Computed Tomography (SPECT) combined with Computed Tomography (SPECT/CT). nih.govacs.org

By imaging with a 203Pb-labeled version of the therapeutic compound, researchers can gather critical data on pharmacokinetics, tumor targeting, and off-target accumulation in healthy organs before proceeding with the 212Pb-based therapy. nih.govoranomed.com This preclinical imaging provides essential information for:

Confirming Target Engagement: Visualizing compound accumulation in tumors confirms that the targeting vector is reaching its intended destination. acs.org

Dosimetry Estimates: The biodistribution data from 203Pb imaging is used to calculate the absorbed radiation dose that would be delivered to the tumor and critical organs by the therapeutic 212Pb analogue. nih.govoranomed.com This is vital for predicting both efficacy and potential toxicity.

Optimizing Compound Structure: Comparing the biodistribution of several candidate compounds allows researchers to select the one with the most favorable tumor-to-organ ratio, such as a high tumor-to-kidney ratio, to maximize the therapeutic window. acs.org

For example, in the preclinical evaluation of low-molecular-weight compounds for treating prostate cancer, SPECT/CT imaging with 203Pb-labeled ligands was performed in mouse models to visualize PSMA-positive tumors and determine the absorbed radiation dose of the corresponding 212Pb-labeled agents. nih.govoranomed.com This approach confirmed rapid tumor uptake and identified the kidneys as a key organ for potential toxicity, guiding the selection of the most promising candidates for further therapy studies. nih.govacs.org The development of automated, cassette-based systems for producing both 203Pb and 212Pb radiopharmaceuticals further streamlines this theranostic workflow for clinical translation. clinexprheumatol.org

| Imaging Innovation | Description | Application in 212Pb Preclinical Research | Reference |

|---|---|---|---|

| 203Pb/212Pb Theranostic Pair | Using the gamma-emitter 203Pb as an imaging surrogate for the alpha-emitter 212Pb. | Enables SPECT/CT imaging to assess pharmacokinetics, biodistribution, and dosimetry of a targeting compound before therapy with its 212Pb version. | nih.govoranomed.com |

| SPECT/CT Imaging | A non-invasive imaging modality that provides 3D anatomical (CT) and functional (SPECT) information. | Used to visualize the localization of 203Pb-labeled compounds in tumor-bearing animal models, confirming target-specific uptake and quantifying accumulation in various organs. | nih.govacs.org |

| Automated Radiosynthesis | Cassette-based systems for the automated production of radiopharmaceuticals. | Facilitates the efficient and consistent production of high-purity 203Pb and 212Pb labeled compounds for imaging and therapy studies. | clinexprheumatol.org |

Application of Omics Technologies for Biomarker Discovery in Preclinical Response

Omics technologies, which include genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive, system-wide view of molecular changes in response to a therapeutic intervention. crownbio.comrdcthera.com In the preclinical development of 212Pb-based compounds, these technologies are indispensable for discovering biomarkers that can predict treatment response, identify mechanisms of resistance, and provide deeper insights into the drug's mechanism of action. crownbio.comnih.gov

The integration of multi-omics data allows researchers to move beyond simple efficacy studies and understand the complex biological pathways affected by targeted alpha therapy. rdcthera.comnih.gov This approach is critical for advancing personalized medicine, where treatments are tailored to the specific molecular profile of a patient's tumor. crownbio.com

Genomics and Transcriptomics: These technologies analyze DNA and RNA, respectively. In the context of 212Pb therapy, they can be used to identify genetic mutations or gene expression signatures in preclinical models (cell lines, organoids, or xenografts) that correlate with sensitivity or resistance to treatment. clinexprheumatol.orgmdpi.com For example, analyzing the transcriptome of tumors before and after therapy could reveal the upregulation of DNA damage repair pathways as a mechanism of resistance.

Proteomics: This is the large-scale study of proteins. By comparing the proteome of responsive versus non-responsive tumors, researchers can identify proteins or signaling pathways that are crucial for the therapeutic effect of a 212Pb compound. rdcthera.com This can lead to the discovery of pharmacodynamic biomarkers to confirm the drug is hitting its target and predictive biomarkers to select patients. oup.com

Metabolomics: This field analyzes the complete set of small-molecule metabolites within a biological system. mdpi.com Cancer cells exhibit altered metabolism, and targeted alpha therapy can induce further metabolic shifts. rdcthera.com Metabolomic profiling of tissues or biofluids from preclinical models can uncover metabolic biomarkers indicative of treatment response or toxicity. mdpi.com

While the direct application of omics to specifically profile responses to 212Pb therapy is an emerging area, the established use of these technologies in broader oncology and radiopharmaceutical research provides a clear blueprint. nih.govclinexprheumatol.org By applying omics technologies in preclinical studies of 212Pb compounds, researchers can build a rich dataset to guide clinical trial design, develop companion diagnostics, and ultimately improve the success rate of these potent therapies. crownbio.comnih.gov

Future Perspectives and Unanswered Questions In212pb Chemical Compound Research

Identification of Novel Disease-Specific Molecular Targets for Radiopharmaceutical Application

While established targets such as Prostate-Specific Membrane Antigen (PSMA) and Somatostatin (B550006) Receptors (SSTRs) have demonstrated the viability of 212Pb-based therapies, the next frontier lies in identifying and validating a broader array of molecular targets. Expanding the target landscape is crucial for treating a wider range of malignancies, including those lacking expression of current targets, and for developing therapies for non-oncological applications.

Key research efforts are focused on targets within the tumor microenvironment (TME), which are often more homogenously expressed across different cancer types than tumor-specific antigens. One prominent example is Fibroblast Activation Protein (FAP), a serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of most epithelial carcinomas but with very low expression in healthy adult tissues. Targeting FAP with 212Pb-FAP inhibitors (FAPI) could deliver potent alpha-radiation directly to the supportive TME, disrupting tumor structure and growth.

Another promising area is the targeting of immune-regulatory molecules. Radioconjugates directed against checkpoints like Programmed Death-Ligand 1 (PD-L1) or Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4) could offer a dual mechanism of action: direct tumor cell killing via alpha-emission and a potential abscopal effect by modulating the local immune response. Furthermore, research into metabolic targets, such as L-type Amino Acid Transporter 1 (LAT1), which is upregulated in many cancers to fuel proliferation, presents another avenue for novel radiopharmaceutical development.

| Target Class | Specific Target Example | Biological Role & Rationale for Targeting | Associated Malignancies |

|---|---|---|---|

| Tumor Microenvironment | Fibroblast Activation Protein (FAP) | Expressed on cancer-associated fibroblasts; involved in tissue remodeling and immunosuppression. Targeting disrupts tumor stroma. | Pancreatic, breast, colon, lung cancer, and others. |

| Immune Checkpoints | Programmed Death-Ligand 1 (PD-L1) | Mediates immune evasion. Targeting with 212Pb combines direct cytotoxicity with potential immune stimulation. | Melanoma, non-small cell lung cancer, bladder cancer. |

| Cellular Metabolism | L-type Amino Acid Transporter 1 (LAT1) | Transports essential amino acids required for rapid cell growth. Upregulated in highly proliferative tumors. | Prostate, brain, breast cancer. |

| Growth Factor Receptors | Human Epidermal Growth Factor Receptor 2 (HER2) | Well-established target for antibody-drug conjugates; presents an opportunity for TAT in low-expression or resistant tumors. | Breast, gastric, and ovarian cancer. |

Development of Next-Generation Chemical Scaffolds for Enhanced Delivery and Specificity

The efficacy of a 212Pb-radiopharmaceutical is critically dependent on the chemical scaffold used to deliver the radionuclide to the target site. While full-size Monoclonal Antibodies (mAbs) offer high specificity and long circulation times, their large size (~150 kDa) can impede tumor penetration and lead to slow clearance from non-target organs. The future of the field lies in the development of smaller, more agile, and precisely engineered scaffolds.

Next-generation platforms include antibody fragments such as F(ab')₂, Fab, and single-chain variable fragments (scFvs), as well as smaller protein-based scaffolds like Nanobodies (~15 kDa) and Designed Ankyrin Repeat Proteins (DARPins). These smaller formats offer superior tumor penetration and much faster pharmacokinetic profiles, leading to rapid clearance from the blood and a potentially improved therapeutic index. The short half-life of 212Pb (10.6 hours) is particularly well-suited to the rapid kinetics of these smaller scaffolds.

Concurrently, advances are needed in chelation chemistry. The chelator, a molecule that securely binds the 212Pb ion, must exhibit exceptional thermodynamic stability and kinetic inertness to prevent premature release of the radionuclide in vivo. While macrocyclic chelators like 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) are commonly used, ongoing research aims to develop novel chelators that allow for faster, more efficient radiolabeling under milder conditions and provide even greater stability against dissociation caused by the recoil energy of the alpha decay.

| Scaffold Type | Approx. Molecular Weight (kDa) | Key Advantage for 212Pb Delivery | Key Challenge |

|---|---|---|---|

| Monoclonal Antibody (mAb) | 150 | High affinity and specificity; long circulation time. | Poor tumor penetration; slow clearance from non-target tissues. |

| Peptide | 1 - 5 | Excellent tumor penetration; very rapid clearance. | Often lower affinity; potential for high kidney uptake. |

| Nanobody | 12 - 15 | Deep tumor penetration; rapid blood clearance; high stability. | High renal accumulation can be a concern; requires engineering. |

| FAP Inhibitor (Small Molecule) | < 1 | Exceptional penetration and rapid clearance; targets TME. | Requires highly specific design to avoid off-target effects. |

Addressing Methodological Challenges in Radiopharmaceutical Production and Supply for Research

A major bottleneck for both preclinical research and future clinical translation is the reliable and scalable supply of 212Pb. Unlike other medical isotopes produced in cyclotrons or reactors, 212Pb is obtained from a generator system, most commonly from the decay of Thorium-228 (228Th, half-life 1.9 years) or Radium-224 (224Ra, half-life 3.6 days).

Several challenges must be addressed:

Parent Isotope Supply: The availability of the parent isotope, particularly high-purity 228Th, is limited globally. Establishing a robust and diversified supply chain for these parent materials is paramount for sustaining research and commercial-scale production.

Generator Technology: Research is needed to improve the efficiency and reliability of 224Ra/212Pb generators. This includes enhancing the elution yield of 212Pb while minimizing the breakthrough of the parent 224Ra, which could lead to unintended biodistribution and toxicity.

Automation and GMP: Transitioning from manual, lab-scale radiolabeling to automated, Good Manufacturing Practice (GMP)-compliant synthesis is essential. Automated synthesis modules reduce operator radiation exposure, improve batch-to-batch consistency, and are a regulatory requirement for producing clinical-grade radiopharmaceuticals.

Quality Control (QC): The short half-life of 212Pb necessitates rapid and efficient QC methods. Developing validated assays to quickly confirm identity, radiochemical purity, and sterility before the product significantly decays is a critical methodological hurdle.

| Production Stage | Primary Challenge | Future Research & Development Focus |

|---|---|---|

| Parent Isotope Sourcing | Limited global supply of 228Th and 224Ra. | Developing new production routes; securing and diversifying supply chains. |

| Generator Elution | Sub-optimal elution efficiency and risk of parent radionuclide breakthrough. | Design of novel generator column materials and elution systems for higher purity and yield. |

| Radiolabeling | Need for rapid, high-yield reactions under mild (biomolecule-compatible) conditions. | Development of new chelators and bioconjugation techniques; implementation of automated synthesis modules. |

| Quality Control | Time-consuming assays are incompatible with the short half-life of 212Pb. | Development and validation of rapid QC methods (e.g., microfluidics-based assays, instant thin-layer chromatography). |

Elucidation of Resistance Mechanisms to 212Pb-Radioconjugates in Preclinical Models

As with any effective cancer therapy, the development of treatment resistance is a significant concern. Alpha emitters like 212Pb induce complex, difficult-to-repair DNA double-strand breaks (DSBs), which are thought to be less susceptible to common radioresistance mechanisms. However, resistance can and does emerge. A critical area of future research is to use preclinical models to systematically investigate and understand these mechanisms.

Potential mechanisms of resistance include:

Target-Related Resistance: Tumor cells may evade therapy by downregulating or mutating the target antigen, rendering the radioconjugate ineffective. For example, a prostate tumor may lose PSMA expression under therapeutic pressure.

Enhanced DNA Damage Repair (DDR): Although alpha-induced DSBs are complex, some cancer cells may develop hyper-efficient DDR pathways (e.g., non-homologous end joining or homologous recombination) that allow them to survive otherwise lethal radiation doses.

Microenvironment-Mediated Resistance: The physical properties of the TME, such as dense fibrotic stroma or high interstitial fluid pressure, can create a physical barrier that prevents the radiopharmaceutical from reaching its target cells.

Altered Cellular Trafficking: Changes in endocytosis, lysosomal function, or cellular efflux pumps could prevent the radioconjugate from being internalized or retained within the target cell long enough for the decay of 212Pb and its daughters to occur.

Investigating these phenomena in preclinical models—including 3D spheroids, patient-derived organoids, and genetically engineered mouse models—will be essential. Techniques such as CRISPR-Cas9 screening, single-cell RNA sequencing, and proteomics can help identify the key genes and pathways that drive resistance to 212Pb-based TAT, paving the way for the development of rational combination therapies to overcome it.

| Category of Resistance | Specific Mechanism | Preclinical Model/Approach |

|---|---|---|

| Target Alteration | Downregulation or loss of target antigen (e.g., PSMA). | Serial tumor biopsies in xenograft models; flow cytometry and IHC on resistant cell lines. |

| Cellular Response | Upregulation of DNA Damage Repair (DDR) pathways. | CRISPR-Cas9 screens to identify key DDR genes; proteomics to quantify repair protein levels. |

| Tumor Microenvironment | Dense stroma preventing drug penetration. | Co-culture models with cancer-associated fibroblasts (CAFs); intravital microscopy in animal models. |

| Pharmacokinetic | Impaired internalization or increased efflux of the radioconjugate. | Cellular uptake and retention assays using radiolabeled compounds in resistant vs. sensitive cell lines. |

Table of Mentioned Compounds and Entities

| Name/Abbreviation | Description |

| 212Pb (Lead-212) | A radioisotope that decays to 212Bi, used as the parent nuclide in certain targeted alpha therapies. |

| 212Bi (Bismuth-212) | The alpha-emitting daughter nuclide of 212Pb, responsible for the therapeutic effect. |

| PSMA (Prostate-Specific Membrane Antigen) | A cell surface protein highly expressed on prostate cancer cells; a well-established therapeutic target. |

| SSTRs (Somatostatin Receptors) | A family of receptors often overexpressed in neuroendocrine tumors; a target for radiopharmaceuticals. |

| FAP (Fibroblast Activation Protein) | A protein expressed on cancer-associated fibroblasts in the tumor microenvironment; an emerging target. |

| PD-L1 (Programmed Death-Ligand 1) | An immune checkpoint protein used by cancer cells to evade the immune system. |

| CTLA-4 (Cytotoxic T-Lymphocyte-Associated Protein 4) | An immune checkpoint protein that downregulates immune responses. |

| LAT1 (L-type Amino Acid Transporter 1) | A protein that transports amino acids into cells, often upregulated in cancer for growth. |

| HER2 (Human Epidermal Growth Factor Receptor 2) | A growth factor receptor that promotes cell growth, overexpressed in certain cancers like breast cancer. |

| mAbs (Monoclonal Antibodies) | Large proteins engineered to bind to a specific target antigen. |

| Nanobodies | Small antibody fragments derived from camelids, known for good penetration and rapid clearance. |

| DARPins (Designed Ankyrin Repeat Proteins) | Small, engineered scaffold proteins used for molecular recognition. |

| DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) | A common macrocyclic chelator used to bind radiometals like 212Pb to a targeting molecule. |

| 228Th (Thorium-228) | A long-lived radioisotope used as a parent source in generators to produce 224Ra and subsequently 212Pb. |

| 224Ra (Radium-224) | A radioisotope that is the direct parent of 212Pb in a generator system. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.